molecular formula C16H19N3S B7019024 N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine

N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine

Cat. No.: B7019024
M. Wt: 285.4 g/mol
InChI Key: LGQCTESZNAVOTH-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine: is a complex organic compound that features a unique combination of thiochromene and indazole moieties

Properties

IUPAC Name

N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-2-4-16-13(3-1)15(7-8-20-16)18-12-5-6-14-11(9-12)10-17-19-14/h1-4,10,12,15,18H,5-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQCTESZNAVOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NC3CCSC4=CC=CC=C34)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiochromene Moiety: This can be achieved through the cyclization of a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, under acidic conditions.

    Indazole Formation: The indazole ring can be synthesized via the condensation of hydrazine with a ketone or aldehyde, followed by cyclization.

    Coupling Reaction: The final step involves coupling the thiochromene and indazole units. This can be done using a variety of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiochromene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indazole ring or the thiochromene unit.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiochromene moiety typically yields sulfoxides or sulfones, while reduction can lead to various reduced forms of the indazole ring.

Scientific Research Applications

N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: Employed as a probe to study the function of biological molecules.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-2H-thiochromen-4-yl)-acetamide
  • N-(3,4-dihydro-2H-thiochromen-4-yl)-N,N-dimethylethane-1,2-diamine

Uniqueness

Compared to similar compounds, N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine is unique due to its specific combination of thiochromene and indazole moieties. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications.

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